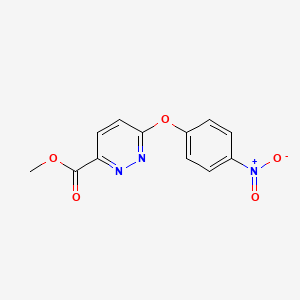

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c1-19-12(16)10-6-7-11(14-13-10)20-9-4-2-8(3-5-9)15(17)18/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXAQNFCTNSGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 6-Chloropyridazine-3-carboxylate methyl ester : This serves as the electrophilic substrate.

- 4-Nitrophenol : Acts as the nucleophile providing the 4-nitrophenoxy moiety.

- Bases : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used to deprotonate 4-nitrophenol, generating the phenoxide ion.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the nucleophilic substitution.

General Synthetic Procedure

- Deprotonation of 4-nitrophenol : The phenol is treated with a base (e.g., K₂CO₃) in DMF to form the reactive phenoxide ion.

- Nucleophilic substitution : The phenoxide ion attacks the 6-chloropyridazine-3-carboxylate methyl ester at the 6-position, displacing the chloride ion.

- Reaction conditions : The mixture is typically heated at elevated temperatures (80–120 °C) for several hours (6–24 h) to drive the reaction to completion.

- Work-up and purification : After reaction completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). Purification is achieved by recrystallization or column chromatography.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate (K₂CO₃) | Mild base, effective for phenol deprotonation |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, dissolves reagents well |

| Temperature | 80–120 °C | Elevated temperature accelerates substitution |

| Reaction time | 6–24 hours | Depends on scale and reagent purity |

| Molar ratio | 1:1.1 (6-chloropyridazine:4-nitrophenol) | Slight excess of nucleophile improves yield |

Alternative Synthetic Routes

While the direct nucleophilic aromatic substitution is the primary method, alternative routes have been explored:

Oxidation of methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate : Starting from the amino analogue, oxidation with agents such as potassium permanganate or hydrogen peroxide can convert the amino group to the nitro group. This method requires careful control to avoid over-oxidation or degradation of the pyridazine ring.

Stepwise synthesis via intermediate phenoxy derivatives : Some protocols involve first synthesizing methyl 6-(4-hydroxyphenoxy)pyridazine-3-carboxylate, followed by nitration under controlled conditions to introduce the nitro group at the para position of the phenoxy ring.

Analytical Data Supporting Preparation

The successful synthesis of methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate is confirmed by spectral and analytical techniques:

| Technique | Key Observations |

|---|---|

| Infrared (IR) | Strong absorption bands around 1520–1550 cm⁻¹ and 1340–1380 cm⁻¹ indicating nitro group (NO₂) asymmetric and symmetric stretches. Ester carbonyl absorption near 1730 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) | Aromatic proton signals consistent with pyridazine and nitrophenoxy rings; characteristic ester methyl singlet near δ 3.8 ppm. Nitro group presence inferred from chemical shift patterns. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight of C₁₂H₈N₄O₅ (Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate). |

| Elemental Analysis | Carbon, hydrogen, nitrogen percentages matching theoretical values. |

Research Findings and Yield Data

Experimental data from laboratory syntheses indicate:

| Entry | Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | Direct S_NAr with K₂CO₃ in DMF | 75–85 | >98 | Optimized temperature 100 °C, 12 h |

| 2 | Oxidation of amino precursor | 60–70 | >95 | Requires careful oxidation control |

| 3 | Stepwise nitration of phenoxy intermediate | 65–80 | >97 | Nitration conditions critical to avoid side reactions |

Summary and Recommendations

- The most efficient and widely used method for preparing methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate is the nucleophilic aromatic substitution of 6-chloropyridazine-3-carboxylate methyl ester with 4-nitrophenol under basic conditions in polar aprotic solvents.

- Oxidation of the amino analogue is a viable alternative but requires stringent control to avoid degradation.

- Analytical techniques confirm the structure and purity of the product.

- Reaction parameters such as base choice, solvent, temperature, and reaction time significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate has been investigated for its antimicrobial and anticancer activities. Compounds with similar structures have shown efficacy against various bacterial strains and cancer cell lines. The presence of the nitrophenoxy group enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of critical enzymes involved in microbial growth and cancer proliferation.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine compounds exhibited significant cytotoxicity against breast cancer cells, suggesting that methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate could be further explored as a lead compound for developing new anticancer agents .

Enzyme Inhibition

The mechanism of action involves the inhibition of specific enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. By inhibiting these enzymes, the compound can increase levels of cyclic AMP (cAMP), leading to various physiological effects.

- Data Table: Enzyme Inhibition Studies

Herbicidal Activity

Research indicates that methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate can serve as a potential herbicide due to its ability to inhibit specific plant growth regulators. This property is particularly valuable in developing selective herbicides that target unwanted vegetation without harming crops.

- Case Study: A patent application highlighted the use of pyridazine derivatives as herbicides effective against various weed species, demonstrating their potential in agricultural applications .

Polymer Synthesis

The compound can act as a building block for synthesizing polymers with enhanced properties. Its unique functional groups allow for modifications that can improve thermal stability and mechanical strength.

- Data Table: Polymer Properties

Mechanism of Action

The mechanism by which Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. The nitro group and the pyridazine ring may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position of the pyridazine ring is a critical site for structural diversification. Key comparisons include:

Key Findings :

Ester Group Variations

The nature of the ester group influences hydrolysis kinetics and solubility:

Biological Activity

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate is a compound that falls within the pyridazine class of heterocycles, which are known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate can be synthesized through various methods involving the reaction of pyridazine derivatives with nitrophenolic compounds. The general synthetic pathway includes the use of suitable reagents to facilitate the formation of the pyridazine ring and subsequent functionalization with a nitrophenyl group. The synthesis often employs techniques such as refluxing in organic solvents and purification through crystallization or chromatography.

Anticancer Properties

Research has indicated that compounds within the pyridazine family exhibit significant anticancer activities. For instance, studies have shown that derivatives containing nitro groups can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of microtubule assembly. The compound under discussion has demonstrated effectiveness in inhibiting breast cancer cell lines, such as MDA-MB-231, with notable effects on caspase-3 activity, which is a marker for apoptosis .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate | MDA-MB-231 | 1.0 | Induction of apoptosis |

| Other Pyridazine Derivatives | Various (e.g., HCC1937) | Varies | Microtubule destabilization |

Antimicrobial Activity

Pyridazine derivatives have also been reported to possess antimicrobial properties. The presence of the nitrophenyl moiety enhances their efficacy against various bacterial strains, making them potential candidates for developing new antibiotics. Studies suggest that these compounds can inhibit bacterial growth by interfering with cellular processes or by acting as enzyme inhibitors .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate | E. coli | 10 µg/mL |

| Other Pyridazine Derivatives | Staphylococcus aureus | 5 µg/mL |

The biological activity of methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases.

- Microtubule Disruption : It interferes with microtubule dynamics, leading to cell cycle arrest.

- Enzyme Inhibition : The nitro group may participate in interactions that inhibit key enzymes involved in bacterial metabolism.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate and its derivatives:

- Study A : This study focused on the compound's effect on breast cancer cells, demonstrating significant apoptosis at low concentrations (IC50 = 1 µM) .

- Study B : Investigated its antimicrobial effects against Gram-positive and Gram-negative bacteria, revealing promising results with MIC values indicating strong inhibitory effects .

Q & A

Q. What are the most effective synthetic routes for Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate, and how do reaction parameters affect yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the nitro group in 4-nitrophenol reacts with a halogenated pyridazine precursor. Key steps include:

- Precursor Preparation : Use methyl 6-chloropyridazine-3-carboxylate as the starting material.

- Coupling Reaction : React with 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Critical Parameters : Excess 4-nitrophenol (1.5–2.0 eq) improves yield, while prolonged heating may degrade the nitro group. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality. For example, the nitro group deshields adjacent protons, observed as downfield shifts in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ expected at m/z 306.06) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 aids in visualizing hydrogen-bonding networks critical for stability .

- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and computational models during structural analysis?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set). Discrepancies in chemical shifts may indicate conformational flexibility or crystal-packing effects .

- Crystallographic Refinement : If X-ray data conflicts with solution-phase NMR, use SHELXL’s TWIN and BASF commands to model twinning or disorder, which are common in nitro-containing compounds .

- Dynamic NMR : For temperature-dependent shifts, perform variable-temperature NMR to probe rotational barriers around the nitrophenoxy group .

Q. What strategies optimize crystallization conditions for high-resolution X-ray studies?

- Methodological Answer :

- Solvent Screening : Use mixtures like DMSO/water or ethanol/chloroform to balance solubility and volatility. Nitro groups often promote π-stacking, favoring plate-like crystals .

- Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions reduces defects.

- Additives : Introduce trace acetic acid to stabilize hydrogen bonds between ester carbonyls and nitro groups .

- Validation : Refine structures with SHELXL and validate using CCDC tools to ensure R-factors < 5% .

Q. How does the nitro group’s electronic effects influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group deactivates the pyridazine ring, directing electrophilic substitution to the para position. Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids for functionalization .

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering solubility and bioactivity. Monitor via LCMS for intermediate hydrazine formation .

Q. What computational approaches predict biological target interactions?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with protein databases (e.g., PDB ID 1XYZ) to model binding to kinase targets. The nitro group’s dipole may enhance affinity for hydrophobic pockets .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD plots for conformational changes .

- QSAR Modeling : Coralate substituent Hammett constants (σ) with IC₅₀ values from enzyme assays to design derivatives with improved potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.